Preladenant

説明

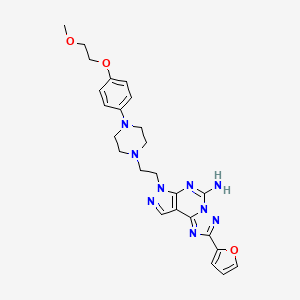

This compound is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR; ADORA2A), with potential immunomodulating and antineoplastic activities. Upon administration, this compound selectively binds to and inhibits A2AR expressed on T-lymphocytes. This blocks tumor-released adenosine from interacting with A2AR and prevents the adenosine/A2AR-mediated inhibition of T-lymphocytes. This results in the proliferation and activation of T-lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T-cells and, upon activation by adenosine, inhibits T-cell proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Structure

3D Structure

特性

IUPAC Name |

4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYWJKSSUANMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191219 | |

| Record name | Preladenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377727-87-2 | |

| Record name | Preladenant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377727-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Preladenant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0377727872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Preladenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Preladenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRELADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950O97NUPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preladenant's Mechanism of Action in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preladenant (SCH 420814) is a potent and highly selective adenosine A2A receptor antagonist that was investigated as a non-dopaminergic therapy for Parkinson's disease. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. While this compound showed promise in early clinical trials, it ultimately failed to demonstrate significant efficacy in Phase III studies, leading to the discontinuation of its development.[1][2] This document serves as a comprehensive resource for understanding the scientific rationale and clinical investigation of targeting the adenosine A2A receptor with this compound in the context of Parkinson's disease.

Introduction: The Role of the Adenosine A2A Receptor in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the basal ganglia, a group of subcortical nuclei critical for motor control.[3] This dopamine depletion disrupts the balance between the "direct" and "indirect" motor pathways, resulting in the hallmark motor symptoms of Parkinson's disease: bradykinesia, rigidity, tremor, and postural instability.

The adenosine A2A receptor is highly concentrated in the striatum, a key component of the basal ganglia, particularly on the striatopallidal neurons that constitute the origin of the indirect pathway.[4][5] In this pathway, A2A receptors are co-localized and form functional heterodimers with dopamine D2 receptors, exhibiting an antagonistic relationship. Activation of A2A receptors by endogenous adenosine counteracts the effects of D2 receptor stimulation. In the dopamine-depleted state of Parkinson's disease, the lack of D2 receptor stimulation is exacerbated by the continued activity of A2A receptors, leading to overactivity of the indirect pathway and a consequent increase in the inhibition of motor output.

Mechanism of Action: How this compound Modulates Neuronal Signaling

This compound exerts its therapeutic effect by selectively blocking the adenosine A2A receptor. This blockade prevents adenosine from binding and activating the receptor, thereby disinhibiting the downstream signaling cascade that ultimately leads to increased motor output.

Signaling Pathway of A2A Receptor Antagonism

The mechanism of action of this compound can be broken down into the following key steps:

-

Adenosine A2A Receptor Blockade: this compound competitively binds to the adenosine A2A receptor on striatopallidal neurons of the indirect pathway, preventing the binding of endogenous adenosine.

-

Inhibition of Gs-Protein Activation: The A2A receptor is a Gs-protein-coupled receptor. By blocking the receptor, this compound prevents the activation of the associated Gs protein.

-

Suppression of Adenylyl Cyclase Activity: Activated Gs protein normally stimulates the enzyme adenylyl cyclase. This compound's action leads to a reduction in adenylyl cyclase activity.

-

Reduction of Cyclic AMP (cAMP) Levels: Adenylyl cyclase is responsible for converting ATP to cAMP. Consequently, this compound treatment leads to decreased intracellular levels of the second messenger cAMP.

-

Decreased Protein Kinase A (PKA) Activity: cAMP is a key activator of Protein Kinase A (PKA). The reduction in cAMP levels leads to decreased PKA activity.

-

Modulation of GABAergic Neuron Activity: PKA phosphorylates various downstream targets that regulate the excitability of the striatopallidal GABAergic neurons. By reducing PKA activity, this compound ultimately decreases the inhibitory output from these neurons to the globus pallidus externa (GPe).

-

Disinhibition of Motor Thalamus and Cortex: The reduced inhibitory output from the striatum to the GPe leads to a cascade of effects through the indirect pathway, ultimately resulting in reduced inhibition of the motor thalamus and cortex, thereby facilitating movement.

Quantitative Data Summary

Receptor Binding Affinity and Selectivity

This compound is a highly potent and selective antagonist for the human adenosine A2A receptor.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A2A |

| Human Adenosine A2A | 1.1 nM | - |

| Human Adenosine A1 | >1000 nM | >900-fold |

| Human Adenosine A2B | 1.2 µM (KB) | ~923-fold |

| Human Adenosine A3 | >1000 nM | >900-fold |

Preclinical Efficacy in Primate Models

In MPTP-treated cynomolgus monkeys, a model of Parkinson's disease, oral administration of this compound demonstrated significant improvement in motor ability without inducing dyskinesia.

| Treatment | Dose | Outcome |

| This compound | 1 mg/kg | Improved motor ability |

| This compound | 3 mg/kg | Improved motor ability |

Clinical Efficacy in Parkinson's Disease Patients

A 12-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound as an adjunct to levodopa in patients with motor fluctuations.

| Treatment Group (twice daily) | Change in Mean Daily "Off" Time vs. Placebo (hours) | p-value |

| Placebo | - | - |

| This compound 1 mg | +0.2 | 0.753 |

| This compound 2 mg | -0.7 | 0.162 |

| This compound 5 mg | -1.0 | 0.0486 |

| This compound 10 mg | -1.2 | 0.019 |

Two 12-week, randomized, placebo-controlled, double-blind trials (Trial 1 and Trial 2) assessed this compound as an adjunct to levodopa. A separate trial evaluated this compound as monotherapy in early Parkinson's disease.

Adjunctive Therapy Trials - Change in "Off" Time vs. Placebo (hours)

| Treatment Group (twice daily) | Trial 1 (95% CI) | Trial 2 (95% CI) |

| This compound 2 mg | -0.10 (-0.69 to 0.46) | -0.20 (-0.72 to 0.35) |

| This compound 5 mg | -0.20 (-0.75 to 0.41) | -0.30 (-0.86 to 0.21) |

| This compound 10 mg | 0.00 (-0.62 to 0.53) | - |

Monotherapy Trial - Change in UPDRS Parts 2+3 Score vs. Placebo

| Treatment Group (twice daily) | Difference vs. Placebo (95% CI) |

| This compound 2 mg | 2.60 (0.86 to 4.30) |

| This compound 5 mg | 1.30 (-0.41 to 2.94) |

| This compound 10 mg | 0.40 (-1.29 to 2.11) |

Pharmacokinetics in Healthy Volunteers

Single and multiple ascending dose studies were conducted in healthy male subjects.

| Dose | Tmax (approx.) | Key Finding |

| 5-200 mg (single dose) | 1 hour | Dose-related increases in exposure up to 100 mg. |

| 10-200 mg (multiple doses) | 1 hour | Negligible accumulation at all doses. |

Safety and Tolerability

In a Phase II trial, the most common adverse events in the combined this compound group versus placebo were worsening of Parkinson's disease (11% vs 9%), somnolence (10% vs 6%), dyskinesia (9% vs 13%), nausea (9% vs 11%), constipation (8% vs 2%), and insomnia (8% vs 9%). In Phase III trials, the most common adverse event that showed an increase over placebo was constipation (6%-8% for this compound vs 1%-3% for placebo).

Experimental Protocols

Radioligand Binding Assay for A2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human adenosine A2A receptor.

-

Radioligand: [3H]-MSX-2 or a similar selective A2A receptor radioligand.

-

Non-specific binding control: A high concentration of a non-labeled A2A receptor antagonist (e.g., ZM241385).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human A2A receptor.

-

Harvest and homogenize cells in ice-cold assay buffer.

-

Centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand.

-

For determining non-specific binding, add the non-specific binding control instead of this compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

The Discovery and Development of Preladenant: A Technical Guide for Researchers

An In-depth Review of a Potent and Selective Adenosine A₂A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preladenant (SCH 420814) emerged as a potent and highly selective antagonist of the adenosine A₂A receptor, a promising non-dopaminergic target for the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It details the preclinical data that highlighted its potential, including its high binding affinity and efficacy in animal models, and summarizes the clinical trial findings that ultimately led to the discontinuation of its development for Parkinson's disease. This document serves as a technical resource, consolidating key quantitative data, experimental methodologies, and outlining the core scientific rationale behind the investigation of this compound as a therapeutic agent.

Introduction: The Rationale for A₂A Receptor Antagonism in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This leads to a dopamine deficit in the striatum and the hallmark motor symptoms of PD. Adenosine A₂A receptors are highly concentrated in the striatum, where they are co-localized with dopamine D₂ receptors on striatopallidal neurons of the indirect pathway. Activation of A₂A receptors by adenosine has an opposing effect to dopamine, exacerbating motor impairment in a low-dopamine state. Consequently, blocking these receptors with an antagonist like this compound was hypothesized to restore motor function. Preclinical studies in rodent and primate models of parkinsonism demonstrated that this compound could reverse motor impairments, supporting this hypothesis.[1][2][3]

Pharmacological Profile of this compound

This compound is a non-xanthine derivative identified as a highly potent and selective A₂A receptor antagonist.[4]

Binding Affinity and Selectivity

Radioligand binding assays were crucial in determining the affinity and selectivity of this compound for the human adenosine A₂A receptor. These experiments typically involve incubating cell membranes expressing the receptor with a radiolabeled ligand and measuring the displacement by increasing concentrations of the unlabeled drug (this compound).

Table 1: In Vitro Binding Affinity (Kᵢ) of this compound for Human Adenosine Receptors

| Receptor Subtype | Kᵢ (nM) | Reference |

| A₂A | 0.851 - 2.28 | [5] |

| A₁ | >1000 | |

| A₂B | >1700 | |

| A₃ | >1000 |

Functional Activity

Functional assays, such as cAMP accumulation assays, were used to determine the potency of this compound in blocking the A₂A receptor-mediated signaling cascade. In these assays, cells expressing the A₂A receptor are stimulated with an agonist to increase intracellular cyclic AMP (cAMP) levels, and the ability of this compound to inhibit this increase is measured.

Table 2: In Vitro Functional Potency (IC₅₀/EC₅₀) of this compound

| Assay Type | Cell Line | Agonist Used | Potency (nM) | Reference |

| cAMP Inhibition | Lymphocytes | CGS21680 | Strong Antagonism (Specific value not provided) | |

| cAMP Inhibition | HEK293-hA₂A | NECA | IC₅₀: 53.7 - 85.1 |

Key Preclinical and Clinical Development Stages

The development of this compound followed a classical trajectory from preclinical evaluation in animal models to multi-phase human clinical trials.

Figure 1: this compound Drug Development Workflow.

Experimental Methodologies

Radioligand Binding Assay Protocol

A generalized protocol for determining the binding affinity of this compound for the A₂A receptor is as follows:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human adenosine A₂A receptor.

-

Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a selective A₂A receptor radioligand (e.g., [³H]MSX-2 or [³H]NECA), and varying concentrations of unlabeled this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from total binding.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Functional Assay Protocol

The following is a generalized protocol for assessing the functional antagonist activity of this compound:

-

Cell Preparation:

-

Plate HEK-293 cells stably expressing the human adenosine A₂A receptor in a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known A₂A receptor agonist (e.g., CGS21680 or NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Incubate to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., LANCE cAMP assay).

-

-

Data Analysis:

-

Generate concentration-response curves for this compound's inhibition of agonist-stimulated cAMP production.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Preclinical Efficacy in Animal Models

This compound demonstrated significant efficacy in established animal models of Parkinson's disease, which was a key factor in its progression to clinical trials.

Rodent Models: Haloperidol-Induced Catalepsy

Haloperidol, a dopamine D₂ receptor antagonist, induces catalepsy in rats, a state of immobility considered analogous to the akinesia seen in Parkinson's disease. This compound was shown to reverse this catalepsy, indicating its potential to improve motor function.

Figure 2: Haloperidol-Induced Catalepsy Model Workflow.

Primate Models: MPTP-Induced Parkinsonism

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in primates, closely mimicking the pathology and symptoms of human Parkinson's disease. In MPTP-treated monkeys, this compound demonstrated the ability to improve motor symptoms.

Clinical Trial Performance

While preclinical and Phase II clinical trial results for this compound were promising, the subsequent Phase III studies did not demonstrate sufficient efficacy, leading to the discontinuation of its development for Parkinson's disease.

Phase II Clinical Trial Results

A Phase II, double-blind, randomized trial investigated the efficacy of this compound (1, 2, 5, or 10 mg twice daily) as an adjunct to levodopa in patients with Parkinson's disease experiencing motor fluctuations.

Table 3: Key Efficacy Outcomes from Phase II Clinical Trial

| Treatment Group (twice daily) | Mean Change in Daily "Off" Time from Baseline (hours) | p-value vs. Placebo |

| Placebo | - | - |

| This compound 1 mg | +0.2 | 0.753 |

| This compound 2 mg | -0.7 | 0.162 |

| This compound 5 mg | -1.0 | 0.0486 |

| This compound 10 mg | -1.2 | 0.019 |

Data from Hauser et al., 2011

Phase III Clinical Trial Results

Three separate Phase III trials were conducted to evaluate the safety and efficacy of this compound. Two of these studies assessed this compound as an add-on to levodopa therapy in patients with moderate-to-severe PD, and one assessed this compound as monotherapy in early PD. An initial review of the data from these trials did not show evidence of efficacy for this compound compared with placebo.

Table 4: Key Efficacy Outcomes from a Phase III Adjunctive Therapy Trial

| Treatment Group | Difference vs. Placebo in Mean Change of "Off" Time (hours) | 95% Confidence Interval |

| This compound 2 mg (twice daily) | -0.10 | -0.69 to 0.46 |

| This compound 5 mg (twice daily) | -0.20 | -0.75 to 0.41 |

| This compound 10 mg (twice daily) | -0.00 | -0.62 to 0.53 |

Data from Hauser et al., 2015

Adenosine A₂A Receptor Signaling Pathway

The therapeutic rationale for this compound is based on its ability to block the intracellular signaling cascade initiated by the activation of the A₂A receptor.

Figure 3: Adenosine A₂A Receptor Signaling Pathway and the Action of this compound.

Synthesis of this compound

The chemical synthesis of this compound has been described in the literature and involves a multi-step process. A general synthetic scheme is outlined below, based on published methods.

Figure 4: High-Level Synthetic Strategy for this compound.

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective adenosine A₂A receptor antagonist. While it showed promise in early clinical development for Parkinson's disease, it ultimately failed to demonstrate efficacy in Phase III trials. The reasons for this discrepancy are not fully understood but may relate to trial design, patient population, or the complexity of the underlying disease pathology. Despite the discontinuation of its development for PD, the extensive research on this compound has significantly contributed to the understanding of A₂A receptor pharmacology and its role in the central nervous system. The data and methodologies detailed in this guide may serve as a valuable resource for researchers investigating new therapeutic applications for A₂A receptor antagonists, including in areas such as cancer immunotherapy where this target is also of significant interest.

References

- 1. Fluorinated Adenosine A2A Receptor Antagonists Inspired by this compound as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single Stabilizing Point Mutation Enables High‐Resolution Co‐Crystal Structures of the Adenosine A2A Receptor with this compound Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Preladenant for neuroscience research

An In-Depth Technical Guide to the Pharmacological Profile of Preladenant (SCH 420814) for Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as SCH 420814 or MK-3814) is a potent, orally bioavailable, and highly selective non-methylxanthine antagonist of the adenosine A2A receptor.[1] It was primarily investigated as a non-dopaminergic therapy for Parkinson's disease (PD).[2][3] Adenosine A2A receptors are densely expressed in the basal ganglia, where they oppose the function of dopamine D2 receptors.[4] By blocking these A2A receptors, this compound was hypothesized to restore motor function in conditions of dopamine deficiency, such as PD.[4]

Preclinical studies in rodent and primate models of parkinsonism demonstrated that this compound could reverse motor impairments. Phase II clinical trials showed promising results, indicating that this compound, as an adjunct to levodopa, could reduce "OFF" time in PD patients without significantly worsening dyskinesia. However, subsequent large-scale Phase III trials failed to demonstrate a significant difference in efficacy compared to placebo, which led to the discontinuation of its clinical development in 2013. Despite its clinical trial outcomes, this compound remains a valuable tool for neuroscience research due to its high affinity and selectivity for the A2A receptor, serving as a benchmark antagonist for studying adenosinergic signaling.

Pharmacological Profile

Mechanism of Action

This compound is a competitive antagonist of the adenosine A2A receptor (A2AR). The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous adenosine, couples to the Gs protein, activating adenylyl cyclase and increasing intracellular levels of cyclic adenosine monophosphate (cAMP). In the striatum, A2A receptors are co-localized with dopamine D2 receptors on medium spiny neurons of the "indirect" pathway. Activation of A2A receptors functionally opposes the effects of D2 receptor activation. In Parkinson's disease, the loss of dopamine leads to overactivity of this indirect pathway. This compound selectively binds to and inhibits the A2A receptor, blocking the effects of adenosine and thereby reducing the inhibitory output from the striatum, which is intended to improve motor function.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human A2A receptor and exceptional selectivity over other adenosine receptor subtypes. This high selectivity minimizes off-target effects, making it a precise tool for investigating A2A receptor function.

| Receptor Subtype | Source | Ki (nM) | Reference |

| Human Adenosine A2A | Recombinant HEK-293 cells | 1.1 | |

| Rat Adenosine A2A | Recombinant | 2.5 | |

| Human Adenosine A1 | Recombinant | >1000 | |

| Human Adenosine A2B | Recombinant | >1000 | |

| Human Adenosine A3 | Recombinant | >1000 |

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes.

Functional Activity

Functional assays confirm this compound's antagonist activity by measuring its ability to block agonist-induced cAMP production in cells expressing the A2A receptor.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| cAMP accumulation (human A2A) | Recombinant cells | KB | 1.3 | |

| cAMP accumulation (rat A2A) | Recombinant cells | KB | 0.7 | |

| cAMP accumulation (human A2B) | Recombinant cells | KB | 1200 |

Table 2: Functional Antagonist Activity of this compound.

Signaling Pathway

This compound acts by blocking the canonical Gs-coupled signaling cascade initiated by adenosine binding to the A2A receptor. This pathway is pivotal in modulating neuronal excitability and immune cell function.

Pharmacokinetics

Studies in healthy male subjects have characterized the pharmacokinetic profile of this compound following oral administration.

| Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Single and multiple oral doses | |

| Accumulation | Negligible | Once-daily dosing over 10 days | |

| Bioavailability | ~57% | Oral administration | |

| Plasma Protein Binding | 99% | Not specified | |

| Metabolism | Metabolized to SCH 434748 and SCH 446637 | Not specified | |

| Half-life (serum) | Up to 23 hours | Not specified |

Table 3: Pharmacokinetic Parameters of this compound in Humans.

Preclinical Efficacy in Neuroscience Models

This compound has been evaluated in multiple animal models of movement disorders, providing the initial rationale for its clinical development.

-

Rodent Models : In rodent models of PD, this compound was shown to reverse motor impairments caused by dopamine depletion (e.g., reserpine-induced) or dopamine receptor antagonism (e.g., haloperidol-induced catalepsy).

-

Primate Models : In MPTP-treated cynomolgus monkeys, a well-established model of Parkinson's disease, oral administration of this compound (1 or 3 mg/kg) significantly improved motor ability. Notably, it did not induce dopaminergic-mediated dyskinesias, a common side effect of levodopa therapy. In monkeys treated with the antipsychotic haloperidol, this compound delayed the onset of extrapyramidal symptoms.

Clinical Studies in Parkinson's Disease

This compound's clinical development program included several key trials in patients with Parkinson's disease.

| Trial Phase | Patient Population | Key Findings | Reference |

| Phase II | PD patients with motor fluctuations on levodopa | Doses of 5 mg and 10 mg twice daily significantly reduced mean daily "OFF" time compared to placebo. The treatment was generally well tolerated. | |

| Phase III (Adjunctive Therapy) | PD patients with motor fluctuations on levodopa | Two separate trials failed to show a statistically significant reduction in "OFF" time for this compound (2, 5, or 10 mg twice daily) compared to placebo. The active control in one trial, rasagiline, also failed to show a significant effect, suggesting potential issues with study design or high placebo response. | |

| Phase III (Monotherapy) | Patients with early-stage PD | This compound did not significantly improve UPDRS scores compared to placebo. The active control, rasagiline, also failed its primary endpoint in this study. |

Based on the negative outcomes of the Phase III program, Merck discontinued the development of this compound for Parkinson's disease in May 2013.

Detailed Experimental Protocols

Radioligand Binding Assay for A2A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound like this compound for the adenosine A2A receptor.

Methodology:

-

Membrane Preparation : Culture and harvest HEK-293 cells stably expressing the human adenosine A2A receptor. Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and store at -80°C. Determine protein concentration using a BCA assay.

-

Assay Setup : In a 96-well plate, combine the following in a final volume of 200-250 µL:

-

Cell membranes (e.g., 20 µg protein/well).

-

A fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]CGS21680 at a concentration near its Kd, ~10 nM).

-

Varying concentrations of this compound (or buffer for total binding).

-

A saturating concentration of a non-labeled A2A agonist/antagonist (e.g., 10 µM NECA) to determine non-specific binding.

-

-

Incubation : Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration and Washing : Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer.

-

Quantification : Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A2A Receptor Antagonism

This protocol describes a method to quantify this compound's functional antagonism by measuring its ability to inhibit agonist-stimulated cAMP production.

Methodology:

-

Cell Culture : Seed HEK-293 cells stably expressing the human A2A receptor into 96- or 384-well plates and culture overnight.

-

Assay Procedure :

-

Wash cells with assay buffer.

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 50 µM Rolipram) to prevent cAMP degradation.

-

Add varying concentrations of this compound and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of an A2A receptor agonist (e.g., CGS21680 or NECA) at a concentration that elicits ~80% of the maximal response (EC80).

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.

-

-

Cell Lysis : Stop the reaction and lyse the cells according to the detection kit manufacturer's instructions.

-

cAMP Quantification : Measure the intracellular cAMP concentration using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays.

-

Data Analysis : Plot the cAMP response against the log concentration of this compound to generate an inhibition curve and determine the IC50 value. The functional antagonist constant (KB) can then be calculated using the Cheng-Prusoff or Schild regression analysis.

Conclusion

This compound is a well-characterized adenosine A2A receptor antagonist with high potency and selectivity. Its development provided significant insights into the role of adenosinergic signaling in the basal ganglia and the potential of A2A antagonists as a non-dopaminergic treatment for Parkinson's disease. While it ultimately failed to meet primary endpoints in Phase III clinical trials, the extensive preclinical and clinical data available make this compound an invaluable reference compound and research tool for scientists in pharmacology and neuroscience investigating the A2A receptor in both central nervous system disorders and other fields, such as immunology and oncology.

References

- 1. Safety, tolerability and pharmacokinetics after single and multiple doses of this compound (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective A(2A) receptor antagonist, is active in primate models of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Preladenant: A Selective Adenosine A2A Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preladenant (SCH 420814) is a potent and highly selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia. Its mechanism of action, centered on modulating dopaminergic neurotransmission, positioned it as a promising non-dopaminergic therapeutic agent for Parkinson's disease. This technical guide provides an in-depth overview of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. While this compound showed promise in early clinical trials, it did not demonstrate sufficient efficacy in Phase III studies, leading to the discontinuation of its development for Parkinson's disease.[1][2] Nevertheless, the study of this compound has contributed significantly to the understanding of adenosine A2A receptor pharmacology and its potential as a therapeutic target.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Adenosine A2A receptors are highly concentrated in the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal neurons of the indirect pathway. Activation of A2A receptors by endogenous adenosine exerts an inhibitory effect on D2 receptor function, thereby exacerbating the motor deficits caused by dopamine depletion.[3] this compound was developed as a selective A2A receptor antagonist to counteract this effect and restore motor function.[4]

Mechanism of Action

This compound functions as a competitive antagonist at the adenosine A2A receptor.[5] By blocking the binding of endogenous adenosine, this compound mitigates the A2A receptor-mediated inhibition of D2 receptor signaling in the indirect pathway of the basal ganglia. This, in turn, is expected to reduce the inhibitory output from the basal ganglia to the thalamus, thereby improving motor control.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits high affinity for the human adenosine A2A receptor and remarkable selectivity over other adenosine receptor subtypes. This high selectivity is a key feature, minimizing off-target effects.

Table 1: this compound Binding Affinity (Ki) at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| A2A | 1.1 | |

| A1 | >1000 | |

| A2B | >1000 | |

| A3 | >1000 |

Functional Activity

In functional assays, this compound effectively antagonizes A2A receptor-mediated signaling. It inhibits the activity of adenylate cyclase stimulated by A2A receptor agonists, such as CGS 21680.

Table 2: this compound Functional Antagonist Activity (Kb)

| Species | Assay | Kb (nM) | Reference |

| Human | Adenylate Cyclase Inhibition | 1.3 | |

| Rat | Adenylate Cyclase Inhibition | 0.7 |

Signaling Pathways

The adenosine A2A receptor is a Gs protein-coupled receptor. Its activation initiates a signaling cascade that this compound effectively blocks.

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for the adenosine A2A receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Membranes from HEK-293 cells stably expressing the human adenosine A2A receptor are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to isolate the membrane fraction.

-

Assay Incubation: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385) and varying concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP).

Methodology:

-

Cell Culture: HEK-293 cells expressing the human adenosine A2A receptor are cultured in appropriate media.

-

Assay Procedure: Cells are plated in a multi-well plate and pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of an A2A receptor agonist (e.g., CGS 21680) to induce cAMP production.

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a LANCE cAMP kit or an HTRF-based assay.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. The functional antagonist constant (Kb) can then be calculated.

In Vivo Models of Parkinson's Disease

This model is considered a gold standard for assessing the efficacy of anti-Parkinsonian drugs.

Methodology:

-

Induction of Parkinsonism: Monkeys (e.g., cynomolgus or rhesus) are administered the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, leading to a parkinsonian phenotype.

-

Drug Administration: this compound is administered orally at various doses.

-

Behavioral Assessment: Motor function is assessed using a validated rating scale that scores aspects such as tremor, posture, and bradykinesia.

This model is used to screen for compounds with potential anti-Parkinsonian activity.

Methodology:

-

Induction of Catalepsy: Rats are administered the dopamine D2 receptor antagonist haloperidol, which induces a state of catalepsy, characterized by an inability to correct an externally imposed posture.

-

Drug Administration: this compound is administered orally prior to the haloperidol challenge.

-

Catalepsy Measurement: The degree of catalepsy is typically measured by placing the rat's forepaws on a raised bar and recording the time it takes for the animal to remove them.

Therapeutic Rationale in Parkinson's Disease

The therapeutic strategy behind the development of this compound for Parkinson's disease is based on the anatomical and functional relationship between adenosine A2A and dopamine D2 receptors in the basal ganglia.

Caption: Therapeutic Rationale for this compound in Parkinson's Disease.

Clinical Development and Outcomes

This compound underwent extensive clinical evaluation for the treatment of Parkinson's disease.

Phase II Studies

In a Phase II, double-blind, randomized trial, this compound (5 mg and 10 mg twice daily) as an adjunct to levodopa in patients with motor fluctuations demonstrated a significant reduction in "off" time compared to placebo. These promising results led to the initiation of a Phase III program.

Phase III Studies

The Phase III program for this compound consisted of three main trials: two evaluating this compound as an adjunct to levodopa in patients with motor fluctuations, and one assessing it as monotherapy in early Parkinson's disease. Unfortunately, these trials did not meet their primary efficacy endpoints, failing to show a significant improvement over placebo. The reasons for the failure of the Phase III trials are not fully understood but may be related to study design or other factors.

Conclusion

This compound is a well-characterized, potent, and highly selective adenosine A2A receptor antagonist. While its clinical development for Parkinson's disease was ultimately unsuccessful, the extensive preclinical and clinical research conducted with this compound has been invaluable to the field. It has deepened our understanding of the role of the adenosine A2A receptor in the pathophysiology of Parkinson's disease and has guided the development of other A2A receptor antagonists. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the fields of neuropharmacology and drug discovery.

References

- 1. This compound in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merck.com [merck.com]

- 3. researchgate.net [researchgate.net]

- 4. neurology.org [neurology.org]

- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preladenant (SCH-420814): A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preladenant, also known by its developmental code name SCH-420814, is a synthetic organic compound that has been the subject of significant research interest, primarily for its potent and selective antagonism of the adenosine A₂A receptor.[1][2] Initially investigated for the treatment of Parkinson's disease, its mechanism of action also suggests potential applications in immuno-oncology.[3][4] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and pharmacological profile, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule belonging to the pyrazolotriazolopyrimidine class.[5] Its systematic IUPAC name is 2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine-5-amine.

The table below summarizes the key chemical identifiers and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₉N₉O₃ | |

| Molecular Weight | 503.567 g/mol | |

| CAS Number | 377727-87-2 | |

| IUPAC Name | 2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine-5-amine | |

| SMILES | COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 | |

| Physical Appearance | White to off-white solid/powder | |

| Solubility | Soluble in DMSO (>10 mM); Insoluble in water and ethanol. |

Mechanism of Action: Adenosine A₂A Receptor Antagonism

This compound functions as a potent, competitive, and highly selective antagonist of the adenosine A₂A receptor, which is a G-protein coupled receptor (GPCR). In the central nervous system, particularly in the basal ganglia, A₂A receptors are densely expressed and play a crucial role in modulating dopaminergic signaling. They are coupled to the Gαs protein, and their activation by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can antagonize the function of dopamine D₂ receptors.

By blocking the A₂A receptor, this compound prevents adenosine-mediated signaling. This action is believed to restore the balance in the basal ganglia circuitry, which is disrupted in Parkinson's disease. In the context of oncology, adenosine in the tumor microenvironment suppresses the anti-tumor immune response by activating A₂A receptors on T-lymphocytes. This compound's antagonism of these receptors can block this immunosuppressive effect, thereby promoting a T-cell-mediated immune response against tumor cells.

Pharmacological Profile

This compound exhibits high affinity for the human adenosine A₂A receptor and remarkable selectivity over other adenosine receptor subtypes. This selectivity is a critical attribute, minimizing off-target effects. The quantitative pharmacological data are summarized in the table below.

| Parameter | Receptor Subtype | Species | Value | Reference(s) |

| Ki (Binding) | Adenosine A₂A | Human | 1.1 nM | |

| Adenosine A₂A | Rat | 2.5 nM | ||

| Adenosine A₁ | Human | >1,000 nM | ||

| Adenosine A₂B | Human | >1,700 nM (>1.2 µM) | ||

| Adenosine A₃ | Human | >1,000 nM | ||

| Kb (Functional) | Adenosine A₂A | Human | 1.3 nM | |

| Adenosine A₂A | Rat | 0.7 nM |

-

Ki: Inhibitor constant, a measure of binding affinity. Lower values indicate higher affinity.

-

Kb: Equilibrium dissociation constant for an antagonist, determined from functional assays.

Experimental Protocols

The characterization of this compound's pharmacological activity involves various in vitro and in vivo assays. Below is a representative protocol for a competitive radioligand binding assay to determine the Ki value of this compound for the human A₂A receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A₂A receptor expressed in HEK-293 cell membranes.

Materials:

-

HEK-293 cells stably expressing the human A₂A receptor.

-

Cell membrane preparation from the above cells.

-

Radioligand: [³H]-SCH 442416 (a high-affinity A₂A antagonist radiotracer).

-

Non-specific binding control: CGS-21680 (A₂A agonist) or another potent A₂A antagonist at a high concentration (e.g., 10 µM).

-

Test compound: this compound, serially diluted.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.2% BSA.

-

Adenosine deaminase (2 U/mL) to remove endogenous adenosine.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Harvest confluent HEK-293 cells expressing the A₂A receptor. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

Serially diluted this compound (or vehicle for total binding wells).

-

10 µM CGS-21680 for non-specific binding (NSB) wells.

-

[³H]-SCH 442416 at a concentration close to its Kd.

-

Cell membrane preparation (typically 20-40 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a well-characterized adenosine A₂A receptor antagonist with high potency and selectivity. Its chemical structure has been optimized for oral bioavailability and strong receptor affinity. The detailed pharmacological data and established experimental protocols provide a solid foundation for further research into its therapeutic potential in neurological disorders and oncology. While it did not proceed past Phase III trials for Parkinson's disease, its distinct mechanism of action continues to make it a valuable tool for scientific investigation.

References

The Role of Preladenant in Attenuating Neuroinflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. It is characterized by the activation of glial cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators that can lead to neuronal damage. The adenosine A2A receptor (A2AR) has emerged as a key modulator of these inflammatory processes within the central nervous system (CNS). Preladenant, a potent and highly selective A2A receptor antagonist, has been investigated for its therapeutic potential, primarily in Parkinson's disease. While clinical trials for Parkinson's disease did not meet their primary endpoints, preclinical evidence strongly suggests that by blocking A2A receptors, this compound can mitigate neuroinflammatory responses, making it a valuable tool for research in neurodegenerative and neuroinflammatory conditions. This technical guide provides an in-depth analysis of the effects of this compound on neuroinflammation, detailing its mechanism of action, summarizing quantitative data from relevant studies, and outlining key experimental protocols.

Mechanism of Action: A2A Receptor Antagonism

Under pathological conditions in the CNS, such as injury or disease, damaged cells release high concentrations of adenosine triphosphate (ATP). This ATP is rapidly converted to adenosine, which then acts on various adenosine receptors. The A2A receptor is highly expressed on microglia and astrocytes, the primary immune cells of the brain.

Activation of the A2A receptor on these glial cells, particularly under inflammatory conditions, triggers a signaling cascade that is largely considered to be pro-inflammatory.[1][2] This cascade involves the coupling of the receptor to a Gs protein, which in turn activates adenylyl cyclase.[1] This leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).[1][3] This signaling pathway can promote microglial activation, proliferation, and the release of pro-inflammatory cytokines. Furthermore, A2A receptor activation has been shown to induce process retraction in activated microglia, a morphological characteristic of an inflammatory state.

This compound exerts its anti-neuroinflammatory effects by acting as a competitive antagonist at the A2A receptor. By blocking the binding of adenosine to this receptor, this compound effectively inhibits the downstream pro-inflammatory signaling cascade. This leads to a suppression of microglial activation and a reduction in the production and release of inflammatory mediators. A key study demonstrated that this compound can reverse the inflammation-induced impairment of microglial motility, restoring their ability to extend processes toward sites of injury, which is crucial for tissue repair.

Quantitative Data on the Effects of A2A Receptor Antagonists

While specific quantitative data on the effects of this compound on cytokine production and glial cell marker expression are limited in publicly available literature, studies on other selective A2A receptor antagonists provide valuable insights into the expected therapeutic effects of this drug class. The following tables summarize findings from studies using A2A receptor antagonists in various models of neuroinflammation.

Table 1: Effects of A2A Receptor Antagonists on Pro-inflammatory Cytokine Levels

| A2A Antagonist | Model System | Treatment | Pro-inflammatory Cytokine | Result | Reference |

| Istradefylline | Cerebral Ischemia (in vivo, rat hippocampus) | Istradefylline | TNF-α | Significant attenuation of ischemia-induced elevation | |

| Istradefylline | Cerebral Ischemia (in vivo, rat hippocampus) | Istradefylline | iNOS | Significant attenuation of ischemia-induced elevation | |

| ZM241385 | Glutamate-treated microglia (in vitro) | ZM241385 | TNF-α | Downregulation of glutamate-induced increase | |

| ZM241385 | Glutamate-treated microglia (in vitro) | ZM241385 | IL-1β | Downregulation of glutamate-induced increase | |

| SCH 58261 | Elevated pressure-treated retinal neural cell cultures (in vitro) | SCH 58261 | Pro-inflammatory mediators | Decreased expression and release |

Table 2: Effects of A2A Receptor Antagonists on Anti-inflammatory Cytokine Levels

| A2A Antagonist | Model System | Treatment | Anti-inflammatory Cytokine | Result | Reference |

| Istradefylline | Cerebral Ischemia (in vivo, rat hippocampus) | Istradefylline | TGF-β | Preserved levels | |

| Istradefylline | Cerebral Ischemia (in vivo, rat hippocampus) | Istradefylline | IL-4 | Preserved levels |

Table 3: Effects of A2A Receptor Antagonists on Glial Cell Activation Markers

| A2A Antagonist | Model System | Treatment | Glial Cell Marker | Result | Reference |

| Istradefylline | Cerebral Ischemia (in vivo, rat hippocampus) | Istradefylline | Iba-1 (microglia) | Significant reversal of ischemia-induced upregulation | |

| Istradefylline | Cerebral Ischemia (in vivo, rat hippocampus) | Istradefylline | GFAP (astrocytes) | Significant reversal of ischemia-induced upregulation | |

| SCH 58261 | Elevated pressure-treated microglial cells (in vitro) | SCH 58261 | Microglia Proliferation | Prevention of pressure-induced increase |

Table 4: Effects of this compound on Microglial Motility

| A2A Antagonist | Model System | Treatment | Parameter Measured | Result | Reference |

| This compound | MPTP-treated mouse brain slices | 5 µM this compound | Microglial process displacement towards injury | Restored ability of activated microglia to respond to tissue damage |

Experimental Protocols

In Vivo Model: MPTP-Induced Neuroinflammation in Mice

This model is widely used to study Parkinson's disease-related neuroinflammation and has been employed to evaluate the effects of this compound.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Neuroinflammation: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injection. A common regimen is 20 mg/kg of MPTP administered once daily for 5 consecutive days to induce a subacute model.

-

This compound Administration: this compound can be administered systemically (e.g., intraperitoneally or orally) or applied directly to ex vivo brain slices. For ex vivo studies, acute brain slices are prepared 4-7 days after the final MPTP injection and are pre-treated with this compound (e.g., 5 µM) in the perfusion solution.

-

Assessment of Neuroinflammation:

-

Immunohistochemistry: Brain sections (typically containing the substantia nigra and striatum) are stained for microglial markers (e.g., Iba1) and astrocytic markers (e.g., GFAP). Morphological analysis of microglia can distinguish between ramified (resting) and amoeboid (activated) states.

-

Cytokine Analysis: Brain tissue homogenates can be analyzed for levels of pro- and anti-inflammatory cytokines using ELISA or multiplex bead arrays.

-

Microglial Motility Assay: In ex vivo brain slices from CX3CR1-GFP mice (where microglia express green fluorescent protein), a localized tissue injury can be created using a laser. The movement and process extension of microglia towards the injury site are then monitored using time-lapse confocal microscopy.

-

In Vitro Model: LPS-Stimulated Microglia

This model is used to study the direct effects of compounds on microglial activation and inflammatory responses.

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rodents, or immortalized microglial cell lines such as BV-2 are used.

-

Induction of Inflammation: Lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4). Cells are typically stimulated with LPS at concentrations ranging from 10 ng/mL to 1 µg/mL.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically in the nanomolar to low micromolar range, either as a pre-treatment before LPS stimulation or concurrently with LPS.

-

Assessment of Inflammatory Response:

-

Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

-

Cytokine Release: Levels of TNF-α, IL-1β, IL-6, and other cytokines in the culture supernatant are quantified by ELISA.

-

Gene Expression Analysis: The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β) are measured by quantitative real-time PCR (qPCR).

-

Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated PKA, CREB) and inflammatory markers can be assessed.

-

Visualizations: Signaling Pathways and Experimental Workflows

Conclusion

This compound, through its potent and selective antagonism of the adenosine A2A receptor, represents a significant tool for investigating the mechanisms of neuroinflammation. By blocking the pro-inflammatory cascade initiated by adenosine in activated microglia and astrocytes, it holds the potential to reduce the production of neurotoxic inflammatory mediators. The data from related A2A receptor antagonists strongly support the hypothesis that this class of compounds can effectively suppress microglial activation, reduce pro-inflammatory cytokine levels, and preserve anti-inflammatory responses. The experimental protocols detailed herein provide a framework for further investigation into the precise effects of this compound in various models of CNS disorders. Continued research in this area is crucial for elucidating the complex role of adenosinergic signaling in neuroinflammation and for the potential development of novel therapeutic strategies for a range of devastating neurodegenerative diseases.

References

- 1. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of microglial adenosine A2A receptor suppresses elevated pressure-induced inflammation, oxidative stress, and cell death in retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonism reverses inflammation-induced impairment of microglial process extension in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Influence of Preladenant on Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preladenant (SCH 420814) is a potent and highly selective adenosine A2A receptor antagonist that has been investigated for its therapeutic potential in Parkinson's disease. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on dopaminergic pathways, and a summary of key preclinical and clinical findings. The document includes detailed experimental protocols for seminal studies, quantitative data on its pharmacological profile, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development. Although this compound showed promise in early clinical trials, it did not demonstrate efficacy in Phase III studies and its development was discontinued.[1][2][3][4] Nevertheless, the study of this compound has contributed significantly to our understanding of the role of adenosine A2A receptors in modulating dopaminergic function.

Mechanism of Action: Targeting the Adenosine-Dopamine Interaction

This compound exerts its effects by selectively blocking the adenosine A2A receptor.[1] These receptors are densely expressed in the basal ganglia, particularly on the striatopallidal neurons of the "indirect" pathway, where they are co-localized with dopamine D2 receptors. In the parkinsonian state, the depletion of dopamine leads to a relative overactivity of the striatopallidal pathway, contributing to motor deficits. Adenosine, acting on A2A receptors, further exacerbates this imbalance by opposing the function of D2 receptors.

By antagonizing the A2A receptor, this compound effectively removes this "brake" on the D2 receptor, leading to an enhancement of dopaminergic signaling. This non-dopaminergic approach to modulating the dopamine system was a key rationale for its development as a treatment for Parkinson's disease, with the potential to improve motor function without the side effects associated with direct dopamine agonists.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the antagonistic interaction between adenosine A2A and dopamine D2 receptors in the striatopallidal pathway and the proposed mechanism of action for this compound.

The following diagram illustrates a typical experimental workflow for evaluating a potential anti-parkinsonian drug like this compound in a primate model.

Quantitative Data

In Vitro Pharmacology

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| A2A Receptor | Human | 1.1 nM | |

| Rat | 2.5 nM | ||

| A1 Receptor | Human | >1000 nM | |

| A2B Receptor | Human | >1000 nM | |

| A3 Receptor | Human | >1000 nM | |

| Functional Activity (Kb) | |||

| Adenylate Cyclase Inhibition | Human | 1.3 nM | |

| Rat | 0.7 nM |

Preclinical In Vivo Efficacy

| Animal Model | Species | This compound Dose | Outcome | Reference |

| MPTP-Induced Parkinsonism | Cynomolgus Monkey | 1 or 3 mg/kg (PO) | Improved motor ability without dyskinesia | |

| Haloperidol-Induced Catalepsy | Rat | 0.3 and 1 mg/kg (PO) | Dose-dependent attenuation of catalepsy | |

| 6-OHDA-Lesioned | Rat | 0.03 mg/kg (PO) | Minimum effective dose | |

| CGS-21680-Induced Hypolocomotion | Rat | 0.1 mg/kg (PO) | Significant reduction in hypolocomotion |

Clinical Trial Data (Phase II)

| Dose (twice daily) | Change in Mean Daily "Off" Time vs. Placebo (hours) | p-value | Reference |

| 1 mg | +0.2 | 0.753 | |

| 2 mg | -0.7 | 0.162 | |

| 5 mg | -1.0 | 0.0486 | |

| 10 mg | -1.2 | 0.019 |

Note: Phase III trials failed to show a significant difference from placebo.

Experimental Protocols

In Vitro Assays

4.1.1. A2A Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat adenosine A2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A selective A2A receptor radioligand, such as [3H]SCH 58261 or [3H]ZM241385, is used.

-

Assay: Membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

4.1.2. Cyclic AMP (cAMP) Accumulation Assay

-

Objective: To assess the functional antagonist activity of this compound at the A2A receptor.

-

Methodology:

-

Cell Culture: Cells expressing the A2A receptor are cultured in appropriate media.

-

Stimulation: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a known A2A receptor agonist (e.g., CGS 21680) to induce cAMP production.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP is measured using a competitive immunoassay, such as a homogenous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The functional inhibition constant (Kb) is determined by analyzing the concentration-response curves for this compound's inhibition of agonist-stimulated cAMP accumulation.

-

In Vivo Models

4.2.1. MPTP-Treated Primate Model of Parkinson's Disease

-

Objective: To evaluate the efficacy of this compound in a primate model that closely mimics the motor symptoms of Parkinson's disease.

-

Methodology:

-

Animal Model: Adult cynomolgus or rhesus monkeys are typically used.

-

MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intramuscularly or intravenously) or unilaterally via the carotid artery to induce degeneration of dopaminergic neurons in the substantia nigra.

-

Behavioral Assessment: Motor function is assessed using a standardized clinical rating scale for parkinsonism in monkeys, which evaluates posture, gait, bradykinesia, tremor, and balance.

-

Treatment: this compound or placebo is administered orally.

-

Evaluation: Motor function is assessed at multiple time points after treatment to determine the drug's effect on parkinsonian symptoms.

-

4.2.2. Haloperidol-Induced Catalepsy in Rats

-

Objective: To assess the anti-cataleptic effects of this compound as a measure of its ability to counteract dopamine D2 receptor blockade.

-

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Catalepsy: The dopamine D2 receptor antagonist haloperidol is administered intraperitoneally to induce a cataleptic state.

-

Catalepsy Measurement: Catalepsy is typically measured using the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it takes for the animal to remove its paws is recorded.

-

Treatment: this compound or vehicle is administered orally prior to the haloperidol injection.

-

Evaluation: The duration of catalepsy is measured at various time points after haloperidol administration to determine the effect of this compound.

-

4.2.3. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Objective: To evaluate the neuroprotective or symptomatic effects of this compound in a rat model of nigrostriatal dopamine depletion.

-

Methodology:

-

Animal Model: Rats are anesthetized and placed in a stereotaxic frame.

-

6-OHDA Injection: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum to lesion the nigrostriatal dopaminergic pathway.

-

Behavioral Testing: Rotational behavior is assessed following the administration of a dopamine agonist (e.g., apomorphine) or antagonist (e.g., amphetamine). The number of contralateral turns is indicative of the extent of the lesion and the effect of the treatment.

-

Treatment: this compound or vehicle is administered systemically.

-

Evaluation: The effect of this compound on rotational behavior and other motor deficits is quantified.

-

Human Clinical Trials

4.3.1. Measurement of "Off" Time in Parkinson's Disease Patients

-

Objective: To assess the efficacy of this compound in reducing "off" time in patients with Parkinson's disease experiencing motor fluctuations.

-

Methodology:

-

Patient Population: Patients with a diagnosis of idiopathic Parkinson's disease, treated with levodopa, and experiencing predictable "wearing-off" periods.

-

"Off" Time Definition: "Off" time is defined as periods when the medication is not working well, and parkinsonian symptoms, such as tremor, rigidity, and bradykinesia, return or worsen.

-

Data Collection: Patients complete a home diary, typically for 24-hour periods on three consecutive days, where they record their motor state (e.g., "on," "off," "on with dyskinesia") at regular intervals (e.g., every 30 minutes).

-

Primary Endpoint: The primary efficacy endpoint is the change from baseline in the mean daily "off" time.

-

Other Assessments: Secondary endpoints often include changes in "on" time, the Unified Parkinson's Disease Rating Scale (UPDRS) scores, and assessments of dyskinesia.

-

Conclusion

This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist. Its mechanism of action, centered on the modulation of dopaminergic signaling in the basal ganglia, provided a strong rationale for its investigation as a novel non-dopaminergic therapy for Parkinson's disease. Preclinical studies in various animal models consistently demonstrated its ability to improve motor function. While Phase II clinical trials showed promising results in reducing "off" time in patients with Parkinson's disease, these findings were not replicated in larger Phase III studies, leading to the discontinuation of its development. Despite this outcome, the research on this compound has been instrumental in advancing our understanding of the role of the adenosine A2A receptor in motor control and its potential as a therapeutic target. The data and methodologies presented in this guide can serve as a valuable resource for ongoing and future research in this area.

References